![molecular formula C15H14ClN3 B13870149 4-chloro-6-phenyl-2-propyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13870149.png)
4-chloro-6-phenyl-2-propyl-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
4-chloro-6-phenyl-2-propyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a pyrrolo[3,2-d]pyrimidine core structure, which is substituted with a chlorine atom at the 4-position, a phenyl group at the 6-position, and a propyl group at the 2-position.
Preparation Methods
The synthesis of 4-chloro-6-phenyl-2-propyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step synthetic routes. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the pyrrolo[3,2-d]pyrimidine core.
Substitution Reactions: The core structure undergoes substitution reactions to introduce the chlorine atom at the 4-position and the phenyl group at the 6-position.
Alkylation: The final step involves the alkylation of the 2-position with a propyl group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
4-chloro-6-phenyl-2-propyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-chloro-6-phenyl-2-propyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting enzymes like DNA gyrase and RNA polymerase.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs with antibacterial and antitumor activities.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-chloro-6-phenyl-2-propyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For example, it binds to the enzyme DNA gyrase, preventing the enzyme from breaking down bacterial DNA, which results in antibacterial activity . Additionally, it has been shown to inhibit kinase enzymes, leading to the induction of apoptosis in cancer cells . The molecular pathways involved include the inhibition of cell cycle progression and the activation of proapoptotic proteins .
Comparison with Similar Compounds
4-chloro-6-phenyl-2-propyl-5H-pyrrolo[3,2-d]pyrimidine can be compared with other similar compounds in the pyrrolopyrimidine family, such as:
4-chloro-5H-pyrrolo[3,2-d]pyrimidine: This compound lacks the phenyl and propyl substitutions, making it less complex and potentially less active in certain biological assays.
6-chloro-9-deaza-7H-purine: This compound has a similar core structure but different substitution patterns, leading to variations in biological activity.
2-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine: The presence of a bromine atom instead of a phenyl group can significantly alter the compound’s reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H14ClN3 |
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Molecular Weight |
271.74 g/mol |
IUPAC Name |
4-chloro-6-phenyl-2-propyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C15H14ClN3/c1-2-6-13-17-12-9-11(10-7-4-3-5-8-10)18-14(12)15(16)19-13/h3-5,7-9,18H,2,6H2,1H3 |
InChI Key |
LPEAUDPVWMUSQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C(=N1)Cl)NC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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